(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide
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Description
(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(furan-2-yl)acrylamide is a chemical compound that belongs to the class of acrylamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, material science, and organic synthesis.
Scientific Research Applications
Stereoselective Synthesis
Stereocontrolled synthesis techniques utilizing similar acrylamide compounds have been developed, providing routes to hydroxylated derivatives of amino acids, which are valuable building blocks in the synthesis of β-peptides (Masesane & Steel, 2004). This methodology underlines the importance of such compounds in constructing complex molecular architectures.
Cyclization Reactions
Research on alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, closely related to the structure , has shown that these compounds undergo cyclization reactions to form various furan derivatives, which have potential applications in creating novel organic compounds with specific functionalities (Pevzner, 2021).
Thermoresponsive Polymers
The development of thermoresponsive polymers based on acrylamide derivatives showcases the application of such compounds in creating materials that change their properties in response to temperature changes. These polymers have potential applications in drug delivery systems and responsive coatings (Jiang et al., 2014).
Enantioselective Reduction
The enantioselective reduction of similar acrylamide derivatives by marine and terrestrial fungi has been explored, demonstrating the potential of biocatalysis in producing chiral compounds for pharmaceutical applications (Jimenez et al., 2019).
Surface Modification of Polymers
Acrylamide compounds have been utilized in the surface modification of polymers, indicating their utility in creating materials with altered surface properties for various industrial applications (Ruckert & Geuskens, 1996).
Synthesis of Branched, Functionalized Polyolefins
The palladium-catalyzed synthesis of branched, carboxylic acid-functionalized polyolefins using acrylate derivatives illustrates the role of such compounds in the development of new materials with potential applications in coatings, adhesives, and composites (Dai & Chen, 2018).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-17(6-3-14-2-1-10-20-14)18-9-7-15-4-5-16(22-15)13-8-11-21-12-13/h1-6,8,10-12H,7,9H2,(H,18,19)/b6-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZWQILGJZJTEP-ZZXKWVIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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